Atrp carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

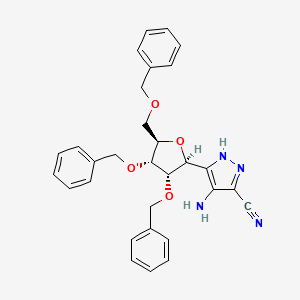

Atrp carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C30H30N4O4 and its molecular weight is 510.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Mechanism of ATRP

The ATRP process involves several key steps:

-

Initiation : An alkyl halide (initiator) reacts with a transition metal complex (often copper-based) to generate a radical species.

-

Propagation : The radical reacts with monomer units, leading to the growth of polymer chains.

-

Deactivation : The active radical can revert to a dormant state through a reversible reaction with the metal complex, allowing for control over molecular weight and distribution.

This mechanism allows for a dynamic equilibrium between active and dormant species, which is essential for achieving well-defined polymers.

Reaction Conditions and Catalysts

The choice of catalyst and reaction conditions significantly influences the efficiency and control of the ATRP process. For instance, copper(I) bromide is commonly employed as a catalyst in conjunction with ligands such as Me6TREN or TPMA. The concentration of these components can affect the rate of polymerization and the molecular weight of the resulting polymers.

Polymerization Studies

Recent studies have demonstrated that ATRP using atrp carbonitrile can yield well-defined polymers under various conditions:

-

Temperature Effects : Higher temperatures can accelerate degradation processes, particularly ester cleavage, which may lead to changes in molecular weight distribution due to the formation of by-products like triazolium salts from bromine terminal chain ends .

-

Kinetic Analysis : Kinetic studies reveal that the polymerization rate is influenced by the concentration ratios of catalysts and initiators. For example, increasing the ratio of copper(II) to copper(I) can enhance control over the polymerization process, leading to lower dispersity in molecular weights .

Characterization Techniques

To analyze the products formed via ATRP with this compound, various characterization techniques are employed:

-

Size-Exclusion Chromatography (SEC) : Used to determine molecular weight distributions.

-

Nuclear Magnetic Resonance (NMR) : Provides insights into chemical structure and composition.

-

Mass Spectrometry : Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) help identify molecular weights and confirm product structures.

Reaction Parameters for ATRP Using this compound

| Entry | Monomer | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl Acrylate | CuBr/Me6TREN | 25 | 6 | 94 | 7800 | 1.14 |

| 2 | Ethyl Methacrylate | CuBr/TPMA | 30 | 4 | 90 | 7750 | 1.12 |

| 3 | Styrene | CuBr/TPMA | 50 | 5 | 85 | 9400 | 1.16 |

Kinetic Parameters in ATRP

| Parameter | Value |

|---|---|

| Rate constant (kact) | 10−5 M−1s−1 |

| Activation energy | Low |

| Average degree of polymerization (DP) | Up to 1600 |

Eigenschaften

CAS-Nummer |

88287-77-8 |

|---|---|

Molekularformel |

C30H30N4O4 |

Molekulargewicht |

510.6 g/mol |

IUPAC-Name |

4-amino-5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-1H-pyrazole-3-carbonitrile |

InChI |

InChI=1S/C30H30N4O4/c31-16-24-26(32)27(34-33-24)29-30(37-19-23-14-8-3-9-15-23)28(36-18-22-12-6-2-7-13-22)25(38-29)20-35-17-21-10-4-1-5-11-21/h1-15,25,28-30H,17-20,32H2,(H,33,34)/t25-,28-,29+,30-/m1/s1 |

InChI-Schlüssel |

HUBWHNUTIGYFNI-VFKOLLTISA-N |

SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C(C(=NN3)C#N)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Isomerische SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C(C(=NN3)C#N)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Kanonische SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C(C(=NN3)C#N)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Synonyme |

4-amino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)-5-pyrazole carbonitrile ATRP carbonitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.